2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a small molecule identified as a potential inhibitor of Matrix Metalloproteinase-9 (MMP-9) []. It specifically targets the hemopexin-like domain of MMP-9, a characteristic that sets it apart from other MMP inhibitors that typically target the catalytic domain [, ]. This selectivity for the hemopexin-like domain makes it a promising candidate for antimetastatic drug development [, ].
While the provided papers do not explicitly detail the synthesis of 2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide, they mention that it was generated as part of a library of compounds based on the hit molecule N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide []. This suggests a multi-step synthesis process potentially involving the reaction of a substituted pyrimidinone with a suitable electrophile, followed by coupling with N-(2-phenylethyl)acetamide.
2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide exhibits its antimetastatic activity by specifically binding to the hemopexin-like domain of MMP-9 []. This binding disrupts the homodimerization of MMP-9, preventing its association with cell surface proteins like CD44 and α4β1 integrin []. This disruption, in turn, hinders the activation of the EGFR-MAP kinase signaling pathway, leading to a decrease in the phosphorylation of Src and its downstream targets, focal adhesion kinase (FAK), and paxillin (PAX) []. These downstream targets are crucial for tumor cell growth, migration, and invasion, and their inhibition by 2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide ultimately reduces cancer cell migration and proliferation [].
The primary application of 2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide explored in the provided papers is its potential as an antimetastatic agent [, ].
In vitro studies: It has demonstrated the ability to inhibit MMP-9-mediated cancer cell migration and proliferation in cells expressing both exogenous and endogenous MMP-9 []. Notably, it achieves this without affecting MMP-9 catalytic activity [].
In vivo studies: In a tumor xenograft model using MDA-MB-435 cells, 2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide effectively retarded tumor growth and inhibited lung metastasis [].
Mechanism-based targeting: By specifically targeting the hemopexin domain of MMP-9, this compound presents a novel approach to antimetastatic drug development and highlights the potential of targeting non-catalytic domains for enhanced selectivity and reduced off-target effects [, ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: